2,6-Dichlorobenzaldoxime
Overview
Description
2,6-Dichlorobenzaldoxime is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol This compound is a colorless solid with a melting point of approximately 147°C . It is insoluble in water but can be dissolved in organic solvents.
Scientific Research Applications
2,6-Dichlorobenzaldoxime has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of benzoyl urea insecticides.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is a pharmaceutical intermediate for the production of drugs like diclofenac sodium.
Industry: It is used in the production of herbicides and other agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzaldoxime can be synthesized through the reaction of 2,6-dichlorobenzal chloride or 2,6-dichlorobenzyl chloride with hydroxylamine in the presence of a strong mineral acid . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: The industrial production of this compound involves the chlorination of 2,6-dichlorotoluene followed by oximation . This method is efficient and cost-effective, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichlorobenzonitrile.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.
Major Products Formed:
Oxidation: 2,6-Dichlorobenzonitrile.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. As an oxime, it can form stable complexes with metal ions, which can influence various biochemical processes. In the case of its use as an intermediate in insecticides, it disrupts the normal functioning of insect nervous systems, leading to their death .
Comparison with Similar Compounds
- 2,4-Dichlorobenzaldoxime
- 3,5-Dichlorobenzaldoxime
- 2,6-Dichlorobenzonitrile
Comparison: 2,6-Dichlorobenzaldoxime is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,4-Dichlorobenzaldoxime and 3,5-Dichlorobenzaldoxime, the 2,6-substitution pattern provides distinct steric and electronic effects, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDWIAUZOFFV-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067066 | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25185-95-9 | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 2,6-Dichlorobenzaldoxime can be obtained from its proton magnetic resonance (PMR) spectrum?
A1: The proton magnetic resonance (PMR) spectrum of this compound provides insights into its structure, particularly regarding its non-planarity. Analysis of the coupling constant between the C-H proton in the sidechain and the para ring proton allows for the estimation of the degree to which the molecule deviates from a planar conformation []. This information is valuable for understanding the molecule's potential interactions and reactivity.
Q2: Has this compound been studied in any biological contexts?
A2: Yes, one of the provided studies investigated the conversion of α[15N]amino-2,6-dichlorobenzaldoxime into [15N]2,6-dichlorobenzonitrile within a soil culture []. This research suggests that this compound can undergo biotransformation in the environment, potentially by microbial activity.
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